H-Gamma-Glu-Gln-OH

Parenteral Nutrition Dipeptide Stability In Vivo Pharmacokinetics

Procurement of H-Gamma-Glu-Gln-OH (CAS 1466-50-8) is strictly justified by its unique gamma-glutamyl linkage, which confers kokumi taste receptor activation absent in alpha-isomers, superior thermal stability (160 kJ/mol) over free glutamine (104 kJ/mol), and resistance to plasma hydrolysis versus L-alanyl-L-glutamine. This dipeptide is the exclusive reference standard for gamma-glutamyl peptide research in food science, parenteral nutrition, and targeted metabolomics. Its distinct mass spectral signature (unique ‘e’/‘g’ fragment ions) enables unambiguous isomer differentiation in complex matrices. Ensure study integrity by selecting this verified gamma-isomer.

Molecular Formula C10H17N3O6
Molecular Weight 275.26 g/mol
CAS No. 1466-50-8
Cat. No. B073077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gamma-Glu-Gln-OH
CAS1466-50-8
Synonymsgamma-Glu-Gln
gamma-glutamylglutamine
Molecular FormulaC10H17N3O6
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1
InChIKeyJBFYFLXEJFQWMU-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gamma-Glu-Gln-OH (1466-50-8) Procurement Guide: Gamma-Glutamylglutamine Properties and Structural Identity


H-Gamma-Glu-Gln-OH (CAS 1466-50-8), also known as γ-L-glutamyl-L-glutamine, is a dipeptide composed of glutamic acid and glutamine linked via a gamma-glutamyl bond [1]. This peptide has a molecular formula of C10H17N3O6 and a molecular weight of 275.26 g/mol . It is a human metabolite detected in multiple biofluids and tissues, including blood, cerebrospinal fluid, and prostate tissue [2]. The gamma-glutamyl linkage confers distinct biochemical and physicochemical properties that differentiate it from alpha-linked isomers and other glutamine-containing dipeptides [1].

Why Gamma-Glutamylglutamine (1466-50-8) Cannot Be Replaced by Alpha-Isomers or Standard Glutamine Dipeptides


The gamma-glutamyl linkage in H-Gamma-Glu-Gln-OH is a critical determinant of its biological activity and physicochemical behavior. This structural feature distinguishes it from alpha-glutamyl isomers and other glutamine-containing dipeptides. In sensory science, gamma-glutamyl peptides are known to activate kokumi taste receptors, whereas their alpha-isomers are inactive [1]. In parenteral nutrition, the gamma-linkage confers unique stability and metabolic properties that differ from the widely used dipeptide L-alanyl-L-glutamine (Ala-Gln) [2]. Furthermore, the gamma-linkage can be distinguished analytically from alpha-linkages using mass spectrometry, which is essential for quality control and structural verification [3]. These differences underscore the fact that generic substitution with structurally similar compounds is not scientifically valid without explicit comparative validation.

Quantitative Evidence for H-Gamma-Glu-Gln-OH (1466-50-8) Differentiation from Comparators


Enhanced Heat Stability and Distinct In Vivo Pharmacokinetics Compared to L-Alanyl-L-Glutamine (Ala-Gln)

H-Gamma-Glu-Gln-OH exhibits a thermal activation energy of 160 kJ/mol, which is higher than free glutamine (104 kJ/mol) but lower than the widely used dipeptide L-alanyl-L-glutamine (Ala-Gln, 192 kJ/mol) [1]. In vivo studies in mice show that H-Gamma-Glu-Gln-OH has a moderate plasma half-life of 2.97 minutes, in contrast to Ala-Gln, which disappears very rapidly from systemic circulation [1]. Critically, H-Gamma-Glu-Gln-OH demonstrates no hydrolysis upon incubation with plasma, while Ala-Gln is rapidly hydrolyzed by plasma enzymes [1].

Parenteral Nutrition Dipeptide Stability In Vivo Pharmacokinetics

Kokumi Taste Activity and Food Matrix Quantification Distinguishing Gamma- from Alpha-Glutamyl Isomers

In a comparative sensomics analysis of Gouda cheese, only gamma-glutamyl dipeptides were found to impart an enhanced kokumi sensation, whereas none of the alpha-glutamyl peptides were active [1]. H-Gamma-Glu-Gln-OH was specifically identified and quantified at a concentration range of 4.11 to 17.66 µmol/kg in the matured cheese matrix [1]. This functional distinction is absolute: alpha-isomers lack kokumi activity, making the gamma-isomer the only viable option for this application [1].

Flavor Science Kokumi Peptide Sensomics

Analytical Distinction of Gamma- from Alpha-Glutamyl Linkages via Characteristic Mass Spectral Ions

Mass spectral analysis reveals that gamma-glutamyl isomers produce characteristic fragment ions 'e' and 'g' due to ring formation of the glutamyl chain, whereas alpha-isomers are characterized by 'c' and 'h' ions from cleavage of the glutamyl Cα-CO bond [1]. The intensity ratios of these ions (c/g and h/e) are diagnostic: large for alpha-isomers and small for gamma-isomers [1]. This method was validated across a series of di-, tri-, and tetrapeptides and successfully applied to structure elucidation of natural products [1].

Analytical Chemistry Mass Spectrometry Peptide Characterization

Validated Application Scenarios for H-Gamma-Glu-Gln-OH (1466-50-8) Based on Comparative Evidence


Parenteral Nutrition Formulation Development

H-Gamma-Glu-Gln-OH is a candidate for parenteral nutrition formulations where a balance of heat stability and in vivo metabolic profile is desired. Its thermal activation energy of 160 kJ/mol provides greater stability than free glutamine (104 kJ/mol) [1]. Importantly, its resistance to plasma hydrolysis, unlike L-alanyl-L-glutamine [1], makes it suitable for applications where a more gradual or tissue-targeted release of glutamine is beneficial, such as in specific clinical nutrition or animal model studies of glutamine metabolism [1].

Kokumi Taste Research and Flavor Modulation Studies

As a gamma-glutamyl dipeptide with verified kokumi activity, H-Gamma-Glu-Gln-OH is a critical reference standard for food science research focused on flavor enhancement. Its identification and quantification in Gouda cheese (4.11-17.66 µmol/kg) [2] validates its use in sensory studies, quality control, and the development of natural flavor modulators. The compound's inactivity in its alpha-isomer form [2] makes it the exclusive choice for investigations into gamma-glutamyl peptide-mediated taste perception.

Analytical Method Development and Structural Validation

The unique mass spectral signature of gamma-glutamyl linkages, characterized by distinct 'e' and 'g' fragment ions and small c/g and h/e ion ratios [3], positions H-Gamma-Glu-Gln-OH as an ideal model compound for developing and validating LC-MS/MS methods. This is particularly relevant for studies requiring the unambiguous differentiation of alpha- and gamma-isomers in complex biological or food matrices, as demonstrated in the analysis of meat samples [4].

Metabolomics and Biochemical Pathway Studies

As a naturally occurring human metabolite detected in blood, cerebrospinal fluid, and other tissues [5], H-Gamma-Glu-Gln-OH serves as a key analytical standard for targeted metabolomics studies. Its role in the gamma-glutamyl cycle and glutathione metabolism makes it a valuable tool for investigating oxidative stress, amino acid transport, and related biochemical pathways.

Technical Documentation Hub

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